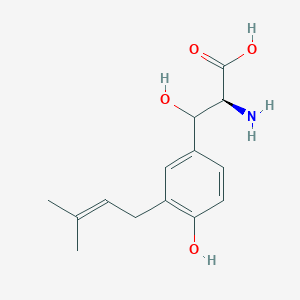

3-Prenyl-beta-hydroxytyrosine

Description

Structure

3D Structure

Properties

CAS No. |

151928-40-4 |

|---|---|

Molecular Formula |

C14H19NO4 |

Molecular Weight |

265.3 g/mol |

IUPAC Name |

(2S)-2-amino-3-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propanoic acid |

InChI |

InChI=1S/C14H19NO4/c1-8(2)3-4-9-7-10(5-6-11(9)16)13(17)12(15)14(18)19/h3,5-7,12-13,16-17H,4,15H2,1-2H3,(H,18,19)/t12-,13?/m0/s1 |

InChI Key |

KTMOYLSEGZRFNV-UEWDXFNNSA-N |

SMILES |

CC(=CCC1=C(C=CC(=C1)C(C(C(=O)O)N)O)O)C |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1)C([C@@H](C(=O)O)N)O)O)C |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C(C(C(=O)O)N)O)O)C |

Synonyms |

3-prenyl-beta-hydroxytyrosine |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology

Precursor Utilization in Biosynthesis

The molecular scaffold of 3-Prenyl-beta-hydroxytyrosine is assembled from two primary metabolic sources: an aromatic amino acid and an isoprenoid unit.

The foundational aromatic structure of the molecule is derived from the amino acid L-tyrosine. pnas.orgwikipedia.org Labeling experiments and biochemical studies, particularly in the context of aminocoumarin antibiotic biosynthesis, have firmly established L-tyrosine as the initial building block. nih.govresearchgate.net In pathways like that of novobiocin (B609625), L-tyrosine is activated by a non-ribosomal peptide synthetase (NRPS)-like enzyme, which prepares it for subsequent modifications. nih.govnih.gov This activation typically involves the formation of a tyrosyl-S-enzyme intermediate, tethering the tyrosine to a peptidyl carrier protein (PCP) domain. nih.govresearchgate.net This covalent attachment is a common strategy in secondary metabolism to control and channel reactive intermediates through a specific biosynthetic route. nih.gov

The prenyl side chain, a defining feature of this compound, is sourced from the isoprenoid biosynthetic pathway. pnas.org The direct donor for the five-carbon prenyl group is dimethylallyl pyrophosphate (DMAPP). pnas.orgwikipedia.org The transfer of this moiety to the aromatic ring of the tyrosine-derived precursor is catalyzed by a class of enzymes known as prenyltransferases. pnas.orgthieme-connect.com In the biosynthesis of aminocoumarins like novobiocin and clorobiocin (B606725), enzymes such as NovQ and CloQ, respectively, are responsible for this prenylation step. pnas.orgwikipedia.orgthieme-connect.com These enzymes catalyze the electrophilic substitution of the phenyl ring with DMAPP. wikipedia.org Interestingly, research on the clorobiocin pathway has shown that the prenyltransferase CloQ acts on 4-hydroxyphenylpyruvate, a derivative of tyrosine, rather than on tyrosine or β-hydroxytyrosine directly. pnas.org However, an alternative hypothesis suggests that prenylation might occur on the enzyme-bound β-hydroxytyrosyl intermediate. pnas.org

Enzymatic Transformations in this compound Formation

The conversion of precursors into the final compound is orchestrated by a series of highly specific enzymatic transformations, with hydroxylation being a key step.

The introduction of a hydroxyl group at the β-position of the tyrosine side chain is a critical modification. This reaction is catalyzed by a specific family of oxidative enzymes.

The β-hydroxylation of the tyrosine backbone is predominantly carried out by Cytochrome P450 (P450) monooxygenases. nih.govnih.gov These heme-containing enzymes are renowned for their ability to catalyze the hydroxylation of unactivated C-H bonds with high regio- and stereoselectivity. nih.gov

In the biosynthesis of the antibiotic novobiocin, the P450 enzyme NovI is responsible for this transformation. nih.govresearchgate.net NovI specifically acts on the L-tyrosine molecule while it is covalently tethered to the peptidyl carrier protein domain of the enzyme NovH (Tyrosyl-S-NovH). nih.govnih.gov Similarly, in the biosynthesis of the glycopeptide antibiotic vancomycin (B549263) (balhimycin), the P450 enzyme OxyD catalyzes the β-hydroxylation of tyrosine. nih.govnih.govnih.gov Like NovI, OxyD acts on a tyrosine substrate that is bound to the carrier protein domain of a non-ribosomal peptide synthase, in this case, BpsD. nih.govnih.gov The functional cooperation of these enzymes is often ensured by their genetic organization into operons. nih.gov

Table 1: Key Cytochrome P450 Enzymes in β-Hydroxytyrosine Formation

| Enzyme | Natural Product Pathway | Organism | Substrate | Function |

| NovI | Novobiocin | Streptomyces spheroides | Tyrosyl-S-NovH | β-hydroxylation of tyrosine nih.govnih.gov |

| OxyD | Vancomycin/Balhimycin (B1255283) | Amycolatopsis mediterranei | Tyrosyl-S-BpsD | β-hydroxylation of tyrosine nih.govnih.gov |

| CloI | Clorobiocin | Streptomyces roseochromogenes | Tyrosyl-S-CloH | β-hydroxylation of tyrosine pnas.org |

The hydroxylation reactions catalyzed by these P450 enzymes are highly stereoselective, producing a specific stereoisomer of β-hydroxytyrosine. This stereochemical control is crucial for the correct assembly and biological activity of the final natural product.

Biochemical analysis of the novobiocin pathway has shown that the action of NovI on the tyrosyl-S-NovH complex results in the formation of (2S,3R)-β-hydroxytyrosine. nih.govresearchgate.net In the vancomycin pathway, the enzyme OxyD has been shown to be essential for the formation of L-β-R-hydroxytyrosine, which corresponds to the (2S,3R) configuration. nih.gov This demonstrates that these P450 monooxygenases precisely control the spatial orientation of the hydroxylation event on the β-carbon of the amino acid side chain.

Table 2: Stereochemical Outcome of P450-Catalyzed Hydroxylation

| Enzyme | Product Stereochemistry | Pathway | Reference |

| NovI | (2S,3R)-β-hydroxytyrosine | Novobiocin | nih.govresearchgate.net |

| OxyD | (2S,3R)-β-hydroxytyrosine (L-β-R-hydroxytyrosine) | Vancomycin | nih.gov |

Prenylation Mechanisms

The attachment of a prenyl group to an aromatic scaffold is a critical step in the biosynthesis of many bioactive natural products. In the context of this compound, this transformation is catalyzed by specialized enzymes with distinct mechanistic features.

Aromatic Prenyltransferase Activity (e.g., CloQ)

The enzyme CloQ, from the clorobiocin biosynthetic pathway in Streptomyces roseochromogenes, is a prime example of an aromatic prenyltransferase involved in this process. nih.govnih.gov It specifically catalyzes the transfer of a dimethylallyl group from dimethylallyl diphosphate (B83284) (DMAPP) to 4-hydroxyphenylpyruvate (4HPP). nih.govpnas.org This reaction is a crucial step in forming the 3-dimethylallyl-4-hydroxybenzoic acid moiety (Ring A) of clorobiocin. nih.govpnas.org

Structurally, CloQ belongs to a family of aromatic prenyltransferases characterized by a distinctive core fold forming a central β-barrel. nih.gov This barrel creates a solvent-accessible cavity where the substrates bind and the catalytic reaction occurs. nih.gov Notably, CloQ is a soluble, monomeric protein that, unlike many other prenyltransferases, does not have an absolute requirement for divalent cations like Mg2+ for its activity. nih.govpnas.org It is proposed that a cluster of positively charged residues within the active site of CloQ circumvents the need for a metal cofactor. nih.govacs.org The enzyme exhibits specificity for its substrate 4HPP, with a Km value of 25 µM, and for DMAPP, with a Km value of 35 µM. nih.govpnas.org While its primary role is the prenylation of 4HPP, studies have shown that CloQ can accept some alternative substrates, suggesting its potential as a biocatalyst for generating novel prenylated compounds. nih.gov

Timing of Prenylation in Biosynthesis (e.g., on enzyme-bound intermediates)

A key question in the biosynthesis of aminocoumarins like novobiocin and clorobiocin is the precise timing of the prenylation step. One hypothesis suggests that the prenylation of a β-hydroxytyrosine derivative occurs while it is covalently attached to a carrier protein, specifically as a thioester on a non-ribosomal peptide synthetase (NRPS) like NovH. nih.govpnas.org This would mean that 3-prenyl-β-hydroxytyrosine, in its enzyme-bound form, is a direct intermediate in the pathway leading to the final 3-dimethylallyl-4-hydroxybenzoic acid moiety. nih.govpnas.org This is supported by the observation that CloQ can catalyze the prenylation of β-hydroxy-L-tyrosine in vitro. pnas.org

Genetic Basis of this compound Biosynthesis

The production of this compound and its subsequent incorporation into aminocoumarin antibiotics is orchestrated by a suite of genes organized into biosynthetic gene clusters (BGCs).

Identification of Biosynthetic Gene Clusters

The biosynthetic gene clusters for the aminocoumarin antibiotics clorobiocin, novobiocin, and coumermycin A1 have been identified and sequenced. microbiologyresearch.orgasm.orgnih.gov A comparative analysis of these clusters has been instrumental in elucidating the function of individual genes. For instance, the genes responsible for the biosynthesis of the prenylated benzoic acid moiety, including cloQ, are present in the clorobiocin and novobiocin clusters but are absent in the coumermycin A1 cluster, which lacks this structural component. nih.govthieme-connect.com The clorobiocin BGC from Streptomyces roseochromogenes spans approximately 31 kb and contains 27 open reading frames (ORFs). microbiologyresearch.orgresearchgate.net Inactivation of genes within this cluster, such as cloQ and cloR (a putative aldolase), abolishes clorobiocin production, which can be restored by feeding the mutant with 3-dimethylallyl-4-hydroxybenzoic acid, confirming their role in the biosynthesis of this moiety. microbiologyresearch.orgthieme-connect.com

Involvement of Non-Ribosomal Peptide Synthetases (NRPS) in Integration

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that assemble peptides without the use of ribosomes. nih.govwikipedia.org In the context of aminocoumarin biosynthesis, NRPSs play a crucial role in activating and modifying the tyrosine precursor. Type II NRPS systems, which consist of standalone or minimally-domained enzymes, are particularly relevant. nih.gov

The biosynthesis of the aminocoumarin core involves several NRPS-associated enzymes. nih.gov For example, in novobiocin biosynthesis, NovH acts as an adenylation-peptidyl carrier protein (A-PCP) didomain that activates tyrosine. nih.gov Subsequent modifications, including hydroxylation, are catalyzed by associated enzymes while the amino acid is tethered to the PCP domain. pnas.orgnih.gov It is on this enzyme-bound β-hydroxytyrosyl intermediate that the prenylation catalyzed by CloQ (or its homolog NovQ) is thought to occur, seamlessly integrating the prenyl group into the growing natural product scaffold. nih.govpnas.org

Tailoring Enzymes and Their Functions within Pathways

Beyond the core NRPS machinery and the prenyltransferase, a variety of "tailoring" enzymes are essential for completing the biosynthesis of the final aminocoumarin antibiotic. These enzymes modify the basic scaffold, contributing to the structural diversity and biological activity of these compounds. nih.gov

In the clorobiocin and novobiocin pathways, several tailoring enzymes are involved. For example, after its formation, the 3-prenyl-4-hydroxybenzoic acid moiety must be linked to the aminocoumarin core. This amide bond formation is catalyzed by an amide synthetase, CloL (or NovL). thieme-connect.com Other tailoring enzymes include methyltransferases (e.g., NovO, CouO), which C-methylate the aminocoumarin ring, and halogenases (e.g., clo-hal), which chlorinate it. thieme-connect.comresearchgate.net Glycosyltransferases (e.g., CloM, NovM) are responsible for attaching the deoxy sugar noviose, and further acylations of this sugar are also carried out by specific acyltransferases. thieme-connect.com The coordinated action of these tailoring enzymes, each performing a specific chemical transformation, is critical for the assembly of the final, bioactive antibiotic.

Chemical Synthesis Strategies for 3 Prenyl Beta Hydroxytyrosine and Its Derivatives

Stereoselective Total Synthesis Approaches

The primary goal in the total synthesis of 3-prenyl-beta-hydroxytyrosine is the precise control of the stereochemistry at the α-carbon (C2) and β-carbon (C3) of the amino acid backbone.

The first stereodefined synthesis of both the (2S, 3S) and (2S, 3R) diastereomers of m-prenyl-β-hydroxytyrosine derivatives was successfully achieved, providing access to these important bioactive fragments. acs.orgresearchgate.netku.edu This accomplishment was significant as it allowed for the unambiguous assignment of stereochemistry and the investigation of how each isomer contributes to biological activity. The synthesis was designed to be stereocontrolled, producing the C-3 isomers from common chiral precursors. researchgate.netresearchgate.net

The synthesis of threo-β-hydroxy-α-amino acid derivatives, such as the (2S, 3R) isomer of β-hydroxytyrosine, can also be approached through methods that yield enantiomerically pure products. researchgate.netacs.org These strategies often proceed via cyclic intermediates that direct the stereochemical outcome of subsequent reactions.

A key strategy for synthesizing the C-3 isomers of m-prenyl-β-hydroxytyrosine begins with readily available chiral starting materials. researchgate.netresearchgate.net A notable route employs D-serine and 4-bromophenol (B116583) to construct the core structure of the amino acid. researchgate.netresearchgate.net This approach leverages the inherent chirality of serine to establish the stereocenter at C2.

A general and expedient method for producing threo-β-hydroxy-α-amino acid derivatives involves the protection of the parent amino acid, such as tyrosine, as its N,N-di-tert-butoxycarbonyl (N,N-di-Boc) derivative. researchgate.netacs.org This is followed by a radical bromination at the benzylic position mediated by N-Bromosuccinimide (NBS). The resulting bromide is then treated with silver nitrate (B79036) in acetone, which facilitates the formation of a trans-oxazolidinone intermediate. researchgate.netacs.org This cyclic intermediate is crucial as it sets the relative stereochemistry between the C2 and C3 positions. Finally, hydrolysis of the oxazolidinone ring, for instance with cesium carbonate, yields the desired threo-β-hydroxy amino acid derivative with high stereoselectivity. researchgate.netacs.org

The key steps and intermediates in these synthetic approaches are summarized in the table below.

| Step | Description | Key Intermediate(s) | Stereochemical Outcome |

| Starting Materials | Utilization of a chiral pool starting material and an aromatic precursor. | D-serine, 4-bromophenol | Establishes initial C2 stereochemistry. |

| N-Protection | Double protection of the amino group to facilitate subsequent reactions. | N,N-di-Boc-tyrosine | Activates for radical bromination. |

| Bromination | NBS-mediated radical bromination at the benzylic position. | β-bromo-N,N-di-Boc-tyrosine | Introduction of a leaving group at C3. |

| Cyclization | Silver nitrate-mediated formation of a cyclic intermediate. | trans-oxazolidinone | Predominantly forms the trans isomer, controlling the C2-C3 stereorelationship. |

| Hydrolysis | Base-catalyzed opening of the cyclic intermediate. | threo-β-hydroxytyrosine derivative | Generates the final β-hydroxy amino acid. |

| Prenylation | Introduction of the prenyl group onto the aromatic ring (not detailed in all sources). | m-prenyl-β-hydroxytyrosine | Final modification to achieve the target compound. |

Derivatization and Analog Preparation

The synthesis of derivatives and analogs of this compound is essential for exploring the structure-activity relationships of the natural products that contain this unique amino acid. researchgate.net For the cyclic heptapeptide (B1575542) substance P antagonist isolated from Aspergillus flavipes, several analogs were prepared through both derivatization of the natural product and total synthesis. researchgate.net

These studies confirmed that the this compound moiety is a critical component for the biological potency of the peptide. researchgate.net Simple modifications, such as methylation, can have a significant impact on activity. For instance, methylation of the parent cyclic peptide (1a) yielded a monomethyl derivative (1b) that exhibited substantially increased antagonist potency at the human NK1 receptor. researchgate.net

| Compound | Modification | Biological Activity Highlight |

| Parent Peptide (1a) | Contains this compound. | Competitive antagonist at human NK1 receptor (Ki = 8 ± 4 µM). researchgate.net |

| Methylated Derivative (1b) | Monomethylation of the parent peptide. | More potent competitive antagonist (Ki = 0.12 ± 0.03 µM). researchgate.net |

Structure Activity Relationship Studies and Biological Function

Role of 3-Prenyl-beta-hydroxytyrosine in Peptide Structures

The incorporation of this compound into peptide backbones is a critical determinant of their three-dimensional structure and subsequent biological function.

This compound is a constituent of novel cyclic heptapeptides isolated from fungal species such as Aspergillus flavipes and Aspergillus sp. bioaustralis.comresearchgate.netresearchgate.netresearchgate.net. A prominent example is the compound designated WIN 66306, a cyclic peptide discovered during research into inhibitors of Substance P binding. bioaustralis.commedchemexpress.com. The biosynthesis of these complex molecules involves the integration of this non-proteinogenic amino acid, which significantly influences the peptide's conformational properties. mdpi.comnih.gov. The structure of WIN 66306 is cyclo[glycyl-L-tryptophyl-L-prolylglycyl-L-valylglycyl-(βR)-β-hydroxy-3-(3-methyl-2-butenyl)-L-tyrosyl]. caymanchem.comcaymanchem.com.

Research has confirmed that the this compound moiety is of critical importance for the biological potency of the peptides into which it is incorporated. researchgate.net. Structure-activity relationship studies involving various analogs have demonstrated that modifications to this specific amino acid residue lead to significant changes in bioactivity. The unique combination of a hydroxyl group on the beta-carbon and a prenyl group on the aromatic ring of the tyrosine side-chain is essential for effective interaction with target receptors. researchgate.net.

Molecular Interactions and Receptor Binding

The presence of this compound within cyclic peptides enables them to act as antagonists at specific neurokinin (NK) receptors.

Cyclic peptides containing this compound, such as WIN 66306, exhibit competitive antagonistic activity against Substance P at the human neurokinin-1 (NK1) receptor. researchgate.netresearchgate.net. These peptides also show activity at the neurokinin-2 (NK2) receptor. bioaustralis.comcaymanchem.com. The compound WIN 66306 binds to both human NK1 and NK2 receptors with inhibitor affinity constants (Ki) in the micromolar range. caymanchem.com. Specifically, it is reported to be more active against human NK1 receptors than those from rats. bioaustralis.com.

| Receptor | Inhibitor Affinity Constant (Ki) | Reference |

|---|---|---|

| Human NK1 Receptor | 8 µM | caymanchem.com |

| Human NK2 Receptor | 3.8 µM | caymanchem.com |

The potency of these cyclic peptide antagonists can be significantly enhanced through chemical modification. For instance, methylation of a cyclic heptapeptide (B1575542) containing this compound (referred to in studies as peptide 1a) resulted in a monomethyl derivative (peptide 1b) with substantially increased antagonistic potency at the human NK1 receptor. researchgate.netresearchgate.net. The methylated analog displayed a much lower inhibitor affinity constant (Ki), indicating a stronger binding to the receptor. researchgate.netresearchgate.net. This demonstrates that even slight modifications to the peptide structure, while retaining the core this compound framework, can dramatically improve biological efficacy.

| Compound | Description | Inhibitor Affinity Constant (Ki) | Reference |

|---|---|---|---|

| Peptide 1a | Cyclic peptide containing this compound | 8 ± 4 µM | researchgate.netresearchgate.net |

| Peptide 1b | Monomethyl derivative of Peptide 1a | 0.12 ± 0.03 µM | researchgate.netresearchgate.net |

Metabolic Engineering and Synthetic Biology for Production and Diversification

Precursor-Directed Biosynthesis of Analogs

Precursor-directed biosynthesis is a powerful technique that leverages the substrate flexibility of enzymes within a natural product pathway. By feeding a microbial culture with a synthetic analog of a natural precursor, the organism's biosynthetic machinery can incorporate it into the final product, leading to a structurally modified compound. This method avoids the need for extensive genetic manipulation and relies on the competitive uptake and processing of the unnatural precursor. nih.gov

A notable application of this strategy can be seen in the biosynthesis of glycopeptide antibiotics such as balhimycin (B1255283), which contains β-hydroxytyrosine (Bht) residues. rsc.orgnih.gov Although the natural product contains two chlorinated Bht units, feeding experiments with fluorinated Bht analogs have successfully produced novel fluorinated balhimycins. rsc.orgrsc.org This demonstrates that the non-ribosomal peptide synthetase (NRPS) assembly line responsible for constructing the peptide backbone can recognize and incorporate analogs of its native amino acid substrates. rsc.org However, a common challenge with precursor-directed biosynthesis is that the synthetic precursor must compete with the endogenously produced natural substrate, often resulting in low yields of the desired analog and a mixture of natural and unnatural products. rsc.org

Mutasynthetic Approaches for Structural Variation

Mutasynthesis, or mutational biosynthesis, is a more refined approach that overcomes some of the limitations of precursor-directed biosynthesis. researchgate.net This process involves creating a mutant strain in which a gene essential for the synthesis of a specific precursor is inactivated or deleted. rsc.orgresearchgate.net This "blocked" mutant is unable to produce the natural product unless the missing precursor is supplied exogenously. By feeding synthetic analogs of the precursor to this mutant strain, researchers can achieve exclusive production of novel derivatives, as there is no competition from the natural substrate. researchgate.net

This technique has been successfully applied to engineer the biosynthesis of glycopeptide antibiotics. For instance, by inactivating the bhp (B1578011) gene, which is responsible for the formation of the β-hydroxytyrosine precursor in the balhimycin pathway, researchers created a mutant strain incapable of producing the antibiotic. rsc.orgrsc.org When this mutant was supplemented with various chemically synthesized, fluorinated β-hydroxytyrosine analogs, it successfully incorporated them to produce a series of novel fluorinated balhimycin derivatives. rsc.org It was noted, however, that the enzymatic machinery exhibited some constraints; for example, β-hydroxytyrosine analogs that lacked the para-hydroxyl group were not incorporated, indicating limits to the substrate promiscuity. rsc.org

Table 1: Examples of Precursors Used in Mutasynthesis of Balhimycin This table is interactive and searchable.

| Precursor Fed (Mutasynthon) | Resulting Product | Producing Strain System | Reference |

|---|---|---|---|

| 2-fluoro-β-hydroxytyrosine | Balhimycin with 2-fluoro-β-hydroxytyrosine incorporated | Amycolatopsis balhimycina mutant with bhp gene inactivated | rsc.org |

| 3-fluoro-β-hydroxytyrosine | Balhimycin with 3-fluoro-β-hydroxytyrosine incorporated | Amycolatopsis balhimycina mutant with bhp gene inactivated | rsc.org |

Heterologous Expression Systems for Biosynthesis

Heterologous expression involves transferring the entire biosynthetic gene cluster (BGC) responsible for producing a natural product from its native, often slow-growing or genetically intractable organism, into a well-characterized and easily manipulated host strain. nih.govnih.gov This strategy can lead to significantly improved product titers, facilitate genetic engineering of the pathway, and enable the production of compounds from microorganisms that cannot be cultured in the laboratory. nih.govnih.gov

The biosynthesis of aminocoumarin antibiotics like clorobiocin (B606725), which features a 3-prenylated 4-hydroxybenzoate (B8730719) moiety derived from tyrosine, has been successfully reconstituted in heterologous hosts. The entire clorobiocin BGC has been expressed in host strains such as Streptomyces coelicolor and Streptomyces lividans. nih.govnih.gov The S. coelicolor host was found to produce clorobiocin at levels comparable to the native producer. nih.gov Such platforms are invaluable for functional investigations; for example, by expressing modified versions of the gene cluster, researchers can identify essential genes and create novel derivatives. nih.govdntb.gov.uauni-tuebingen.de

Similarly, the gene cluster for napyradiomycins, a class of meroterpenoids, was successfully expressed in Streptomyces albus, which induced the production of new analogs. researchgate.netescholarship.org The versatility of hosts like S. albus and S. coelicolor makes them powerful platforms for expressing diverse BGCs and discovering novel compounds. researchgate.netnih.gov

Table 2: Examples of Heterologous Expression Systems for Related Compounds This table is interactive and searchable.

| Biosynthetic Gene Cluster (BGC) | Native Producer | Heterologous Host | Outcome | Reference |

|---|---|---|---|---|

| Clorobiocin | Streptomyces roseochromogenes | Streptomyces coelicolor M512 | Production of clorobiocin at yields comparable to the native strain. | nih.gov |

| Clorobiocin | Streptomyces roseochromogenes | Streptomyces lividans TK24 | Production of clorobiocin at lower yields than the native strain. | nih.gov |

| Napyradiomycin | Streptomyces sp. CNQ-525 | Streptomyces albus | Production of new napyradiomycin analogs. | researchgate.net |

Advanced Analytical Methodologies for Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of organic molecules in solution. researchgate.net It provides unparalleled information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

For a molecule with the complexity of 3-Prenyl-beta-hydroxytyrosine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for unambiguous assignment of all proton and carbon signals. researchgate.net

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the number and type of protons (aromatic, olefinic, aliphatic, hydroxyl, amine), their chemical environment (shielding/deshielding), and scalar couplings (splitting patterns) to neighboring protons. The ¹³C NMR spectrum reveals the number of unique carbon environments.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds (e.g., Hα-Hβ). This is crucial for tracing out the amino acid backbone and the side-chain spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to a heteronucleus, most commonly ¹³C. columbia.edu It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton(s), greatly simplifying the analysis of the crowded ¹³C spectrum. nih.govcolumbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by their phase. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the molecular skeleton by revealing correlations between protons and carbons separated by two or three bonds (²JCH, ³JCH). columbia.educolumbia.edu This technique is essential for confirming the placement of the prenyl group on the tyrosine ring by showing correlations from the prenyl protons to the aromatic carbons, and for connecting the various structural fragments of the molecule. nih.gov

ROESY (Rotating-frame Overhauser Effect Spectroscopy) / NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (typically <5 Å), irrespective of their bonding connectivity. researchgate.net This provides critical information for determining the relative stereochemistry and conformational preferences of the molecule. For instance, NOE correlations between the β-proton and aromatic protons can help define the orientation of the side chain relative to the phenyl ring.

The combined data from these experiments allow for the complete and unambiguous assignment of the molecule's planar structure.

Table 1: Representative ¹H and ¹³C NMR Data and Key HMBC/COSY Correlations for a this compound Moiety (Note: Chemical shifts (δ) are hypothetical and presented for illustrative purposes. Actual values depend on solvent and experimental conditions.)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key COSY Correlations | Key HMBC Correlations |

| C=O | 175.0 | - | - | Hα, Hβ |

| Cα | 58.5 | 4.1 (d, 4.5) | Hβ, NH | Hβ, C=O |

| Cβ | 73.0 | 5.0 (d, 4.5) | Hα | Hα, C1, C2, C6 |

| C1 | 130.0 | - | - | Hβ, H2, H6, H1' |

| C2 | 130.5 | 7.2 (d, 8.5) | H6 | C4, C6, C1' |

| C3 | 129.0 | - | - | H2, H5, H1' |

| C4 | 156.0 | - | - | H2, H5, H6 |

| C5 | 116.0 | 6.8 (d, 8.5) | - | C1, C3, C4 |

| C6 | 128.0 | 7.1 (dd, 8.5, 2.0) | H2 | C2, C4, Hβ |

| C1' | 28.0 | 3.3 (d, 7.0) | H2' | C2, C3, C4, C2', C3' |

| C2' | 122.0 | 5.3 (t, 7.0) | H1' | C1', C4', C5' |

| C3' | 135.0 | - | - | H1', H2', H4', H5' |

| C4' | 25.7 | 1.7 (s) | - | C2', C3', C5' |

| C5' | 17.9 | 1.8 (s) | - | C2', C3', C4' |

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is fundamental for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis.

HRESIMS is the definitive method for determining the elemental formula of a compound. Electrospray ionization (ESI) is a soft ionization technique that allows intact, often protonated [M+H]⁺ or deprotonated [M-H]⁻, molecular ions to be transferred into the gas phase. A high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF), measures the m/z value with very high accuracy (typically <5 ppm). This precision allows for the calculation of a unique elemental formula, distinguishing it from other potential formulas with the same nominal mass. For this compound (C₁₄H₁₉NO₄), HRESIMS would confirm the exact mass, providing strong evidence for the proposed structure.

In the context of biosynthetic studies, such as the pathway leading to amatoxins, mass spectrometry is the primary tool for detecting and identifying intermediates. pnas.orgresearchgate.net Coupling liquid chromatography (LC) to a mass spectrometer (LC-MS) allows for the separation of complex mixtures from fungal extracts or enzymatic assays, followed by the sensitive detection of specific compounds. koreascience.kr Tandem mass spectrometry (MS/MS) is particularly useful, where a specific precursor ion (e.g., the [M+H]⁺ of this compound) is selected, fragmented, and its product ions are analyzed. The resulting fragmentation pattern serves as a structural fingerprint, enabling the confirmation of the intermediate's identity even at very low concentrations. researchgate.net This approach has been critical in mapping the biosynthetic steps of complex natural products. nih.gov

Table 2: Expected HRESIMS and MS/MS Fragmentation Data for this compound

| Analysis Type | Ion Mode | Expected m/z | Information Provided |

| HRESIMS | Positive [M+H]⁺ | 266.1387 | Confirms elemental formula C₁₄H₁₉NO₄ (Calculated: 266.1387) |

| MS/MS | Positive | 248.1281 | Loss of H₂O from the β-hydroxyl group |

| MS/MS | Positive | 220.1332 | Loss of H₂O and CO (decarboxylation) |

| MS/MS | Positive | 136.0758 | Cleavage of the Cα-Cβ bond, yielding a protonated tyrosine fragment (after rearrangement) |

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Electronic Circular Dichroism)

This compound contains at least two stereocenters (at Cα and Cβ), making the determination of its absolute configuration essential. Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are perfectly suited for this purpose.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique signature of the molecule's absolute configuration. nih.gov For complex molecules, the absolute configuration is often determined by comparing the experimental ECD spectrum with the theoretical spectra of all possible stereoisomers, calculated using time-dependent density functional theory (TD-DFT). nih.govrsc.org A good match between the experimental spectrum and the calculated spectrum for one specific isomer allows for an unambiguous assignment of its absolute configuration. acs.org This method is a powerful, non-destructive alternative to chemical derivatization or X-ray crystallography. nih.gov

Chromatographic Techniques for Separation and Analysis (e.g., HPLC)

Chromatographic techniques are essential for the isolation, purification, and analysis of this compound from complex biological matrices like fungal extracts. nih.gov High-Performance Liquid Chromatography (HPLC) is the most widely used method due to its high resolution, speed, and sensitivity. phcogres.com

Reversed-Phase HPLC (RP-HPLC): This is the most common mode for separating moderately polar to nonpolar compounds. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). phcogres.com this compound, with its hydrophobic prenyl group and aromatic ring, would be well-retained and separated from more polar metabolites under these conditions. Gradient elution is often employed to effectively separate compounds with a wide range of polarities. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds that show poor retention in reversed-phase, HILIC is an excellent alternative. rsc.orgyoutube.com It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. While less likely to be the primary method for this specific compound, it could be valuable for separating it from other very polar amino acid precursors in the biosynthetic pathway.

Detection in HPLC is typically achieved using a UV-Vis detector, as the aromatic ring in this compound absorbs UV light strongly. biorxiv.org For higher specificity and for use in biosynthetic studies, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred configuration. koreascience.kr

Future Directions in 3 Prenyl Beta Hydroxytyrosine Research

Elucidation of Undiscovered Biosynthetic Pathways

The biosynthetic pathway to 3-Prenyl-beta-hydroxytyrosine has not yet been identified in any organism. Future research must focus on genome mining and pathway discovery to uncover the genetic and biochemical steps leading to its formation. A plausible hypothesis is that the pathway integrates elements from two known types of biosynthetic routes: the formation of β-hydroxytyrosine (β-HT) and the prenylation of aromatic compounds.

The biosynthesis of β-HT is a known step in the production of glycopeptide antibiotics, such as balhimycin (B1255283) by Amycolatopsis balhimycina. nih.govnih.gov This process involves a dedicated non-ribosomal peptide synthetase (NRPS) module (e.g., BpsD) that activates L-tyrosine, a cytochrome P450 monooxygenase (e.g., OxyD) that hydroxylates the β-carbon of the NRPS-bound tyrosine, and a thioesterase (e.g., Bhp) that releases the final β-HT product. nih.govnih.gov

The second key modification, prenylation, is catalyzed by prenyltransferases (PTs), which attach a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to an acceptor molecule. Aromatic PTs are known to modify a wide range of substrates, including tyrosine and its derivatives. nih.govresearchgate.net

Key unanswered questions for future research include:

Pathway Architecture: Does a single biosynthetic gene cluster (BGC) encode all the necessary enzymes for this compound synthesis? Or does the synthesis rely on the convergent action of enzymes from disparate pathways?

Sequence of Reactions: The order of hydroxylation and prenylation is a critical unknown. Does a PT act on L-tyrosine first, followed by hydroxylation of 3-prenyltyrosine? Or is β-HT synthesized first and then serves as the substrate for a PT? A third possibility is that both modifications occur while the tyrosine substrate is bound to an NRPS carrier protein.

Enzyme Specificity: The identification of a specific aromatic PT that recognizes either tyrosine or β-HT and catalyzes prenylation at the C-3 position is paramount. Many known PTs exhibit promiscuity, but also distinct regioselectivity. nih.govresearchgate.net

Discovering the natural biosynthetic route will likely involve screening the genomes of organisms known for producing complex secondary metabolites for BGCs containing homologs of both β-HT synthesis genes and aromatic PTs.

Enzymatic Mechanism Delineation for Tailoring Reactions

Understanding the intricate mechanisms of the enzymes responsible for the "tailoring" reactions—β-hydroxylation and C-prenylation—is crucial for both fundamental knowledge and future bioengineering efforts. Research should focus on the isolation and characterization of the specific enzymes from a discovered BGC.

β-Hydroxylation: The putative enzyme for this step is a cytochrome P450 monooxygenase. nih.gov Its mechanism would involve the activation of molecular oxygen and subsequent insertion of an oxygen atom into the C-H bond at the β-position of tyrosine. A key area of investigation will be understanding how the enzyme achieves its high regioselectivity, likely through precise positioning of the substrate within the active site, which is often tethered to an NRPS peptidyl carrier protein (PCP) domain. nih.gov

C-Prenylation: The C-3 prenylation of the tyrosine ring would be catalyzed by an aromatic prenyltransferase. These enzymes typically operate via an electrophilic aromatic substitution mechanism. nih.govnih.gov The enzyme must stabilize the highly reactive dimethylallyl carbocation generated from DMAPP and orient the aromatic ring of the tyrosine-based substrate for nucleophilic attack at the C-3 position. The structural basis for this regioselectivity remains a significant area of study for many PTs. researchgate.net The tyrosine O-prenyltransferase SirD, for example, has been shown to catalyze not only O-prenylation but also C-, S-, and N-prenylations on various tyrosine and tryptophan derivatives, highlighting the catalytic flexibility that will need to be precisely delineated. nih.gov

Future work will require heterologous expression of candidate enzymes, in vitro activity assays with proposed substrates (L-tyrosine, β-HT, DMAPP), and structural biology (e.g., X-ray crystallography) of the enzymes with bound substrates or analogs to visualize the active site architecture.

| Enzyme Class | Proposed Role in Pathway | Substrate(s) | Key Mechanistic Feature |

|---|---|---|---|

| NRPS A-PCP Module | Activation and tethering of tyrosine | L-Tyrosine, ATP, Mg²⁺ | Adenylation of tyrosine and transfer to a phosphopantetheinyl arm on the PCP domain. |

| Cytochrome P450 Monooxygenase | β-hydroxylation | NRPS-bound L-Tyrosine, O₂, NADPH | Heme-catalyzed C-H bond activation and oxygen insertion at the β-carbon. |

| Aromatic Prenyltransferase (PT) | C-3 Prenylation | β-Hydroxytyrosine, DMAPP | Stabilization of an allylic carbocation and regioselective electrophilic aromatic substitution. |

| Thioesterase (TE) | Release of final product | NRPS-bound 3-Prenyl-β-hydroxytyrosine | Hydrolysis of the thioester bond to release the free amino acid. |

Exploration of Novel Biological Functions and Molecular Targets

The unique chemical structure of this compound suggests it may possess significant and potentially novel biological activities. The addition of a prenyl group to natural products is a common evolutionary strategy to increase bioactivity. rsc.org Prenylation increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic targets. tandfonline.com This modification is known to enhance the antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties of flavonoids and other phenolics. tandfonline.comnih.govmdpi.com

Future research should involve the chemical or chemoenzymatic synthesis of this compound to enable broad biological screening. Key areas for investigation include:

Antimicrobial Activity: Given that β-HT is a component of glycopeptide antibiotics, this compound should be tested against a panel of pathogenic bacteria and fungi. The prenyl group may allow it to disrupt microbial membranes or inhibit intracellular targets inaccessible to its non-prenylated counterpart.

Anticancer Activity: Many prenylated natural products and tyrosine derivatives exhibit cytotoxicity against cancer cell lines. researchgate.net The compound should be screened for its effects on cancer cell proliferation, apoptosis, and migration.

Enzyme Inhibition: The structure could serve as a mimic for enzyme substrates or allosteric regulators. Potential targets include protein kinases, proteases, or enzymes involved in metabolic pathways.

Molecular Target Identification: Should bioactivity be confirmed, identifying the specific molecular target will be a critical next step. This can be pursued through techniques like affinity chromatography, thermal shift assays, or genetic screens with resistant mutants. The enhanced membrane affinity conferred by the prenyl group suggests that membrane-bound proteins or the lipid bilayer itself could be primary targets. tandfonline.com

| Structural Motif | Known Associated Bioactivities | Potential Molecular Target Class |

|---|---|---|

| Prenyl Group | Antimicrobial, Anticancer, Anti-inflammatory, Enhanced membrane affinity. tandfonline.comnih.gov | Cell membranes, Membrane-bound enzymes, Protein-protein interaction interfaces. |

| β-Hydroxytyrosine | Component of glycopeptide antibiotics, Precursor to bioactive peptides. nih.gov | Bacterial cell wall precursors, Peptidoglycan biosynthesis enzymes. |

| Phenolic Hydroxyl Group | Antioxidant (radical scavenging), Hydrogen bonding donor/acceptor. | Reactive oxygen species (ROS), Enzyme active sites. |

Development of Engineered Production Platforms for Diverse Analogs

The low natural abundance of many complex secondary metabolites necessitates the development of heterologous production platforms. acs.orgacs.org Synthetic biology and metabolic engineering offer powerful tools to produce this compound and its analogs in tractable microbial hosts like Escherichia coli or Yarrowia lipolytica. frontiersin.orgnih.gov

A future engineered platform would require the assembly of a synthetic BGC incorporating genes for the entire biosynthetic pathway. Key modules to engineer include:

Precursor Supply: The host's native metabolic pathways must be optimized to overproduce the two key precursors: L-tyrosine (via the shikimate pathway) and DMAPP (via the mevalonate (B85504) or MEP pathway). rsc.org This often involves removing feedback inhibition and redirecting metabolic flux.

β-Hydroxytyrosine Module: The core genes for β-HT synthesis (e.g., an NRPS module, a P450 monooxygenase, and a thioesterase) would need to be co-expressed from a synthetic operon. nih.gov

Prenylation Module: A suitable aromatic PT with the desired regioselectivity must be identified and expressed. The promiscuity of some PTs could be exploited to create a library of analogs by feeding different aromatic precursors or using engineered PTs. researchgate.net

This modular approach not only enables the production of the target molecule but also facilitates the generation of novel analogs for structure-activity relationship studies. For instance, by swapping the aromatic PT for one with different regioselectivity or by using PTs that attach longer isoprenoid chains (e.g., geranyl pyrophosphate), a diverse set of new compounds can be created. Cell-free enzymatic systems could also provide a powerful alternative, bypassing issues of cellular toxicity and substrate transport. nih.gov

| Genetic/Metabolic Module | Function | Potential Source Organisms/Genes |

|---|---|---|

| L-Tyrosine Overproduction | Increase supply of the amino acid precursor. | E. coli (aroGfbr, tyrAfbr), Saccharomyces cerevisiae |

| DMAPP Overproduction | Increase supply of the prenyl donor. | Heterologous mevalonate (MVA) pathway from S. cerevisiae. |

| β-Hydroxylation Machinery | Synthesize the β-hydroxytyrosine intermediate. | bpsD, oxyD, bhp (B1578011) operon from Amycolatopsis balhimycina. nih.gov |

| Aromatic Prenylation | Attach the prenyl group to the aromatic ring. | Promiscuous PTs like FgaPT2, AtaPT, or SirD from fungal sources. nih.govresearchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended methods for the chemical identification and characterization of 3-Prenyl-beta-hydroxytyrosine?

- Methodology : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) to confirm molecular structure and prenylation site. Compare spectral data with synthetic standards or published spectra of related tyrosine derivatives. Purity should be validated via HPLC with UV/Vis or diode-array detection, using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) .

- Experimental Design : For novel compounds, include elemental analysis and X-ray crystallography (if crystalline) to resolve stereochemistry. Report retention times, solvent systems, and instrumentation parameters to ensure reproducibility .

Q. How can researchers optimize the synthesis of this compound in laboratory settings?

- Methodology : Employ regioselective prenylation using Friedel-Crafts alkylation or enzymatic methods (e.g., prenyltransferases). Monitor reaction progress via TLC or LC-MS. Purify via flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC. Include yield optimization trials under varying temperatures, catalysts (e.g., Lewis acids), and protecting group strategies (e.g., Boc for amine stability) .

- Data Reporting : Tabulate reaction conditions (solvent, time, catalyst), yields, and purity metrics. Cross-reference with prior prenylated tyrosine syntheses to identify deviations or improvements .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

- Methodology : Develop a validated LC-MS/MS protocol with stable isotope-labeled internal standards (e.g., deuterated analogs). Perform matrix-matched calibration curves in plasma/tissue homogenates to account for ion suppression. Include validation parameters: linearity (R² > 0.99), LOD/LOQ, intra-/inter-day precision (<15% RSD), and recovery rates (80–120%) .

- Contradiction Handling : If discrepancies arise between ELISA and LC-MS results, investigate cross-reactivity (ELISA) or ionization efficiency (LC-MS) via spike-recovery experiments .

Advanced Research Questions

Q. How should researchers address contradictory data regarding the bioactivity of this compound across different cell lines?

- Methodology : Conduct dose-response assays (e.g., 0.1–100 µM) in multiple cell lines (e.g., HEK293, HepG2, primary cells) under standardized conditions (pH, serum concentration, passage number). Use orthogonal assays (e.g., Western blot for protein targets vs. qPCR for gene expression) to validate mechanisms. Statistically analyze batch effects via ANOVA with post-hoc tests .

- Data Interpretation : Compare cell-specific uptake (via radiolabeled compound tracking) and metabolic stability (LC-MS metabolomics) to explain potency variations .

Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of this compound derivatives?

- Methodology : Synthesize analogs with modified prenyl chain lengths (e.g., geranyl vs. farnesyl) or hydroxylation patterns. Test in enzymatic assays (e.g., kinase inhibition) or receptor-binding studies (SPR/BLI). Use molecular docking (AutoDock Vina) to correlate activity with binding affinity and steric/electronic properties .

- Advanced Analysis : Apply multivariate regression (e.g., PLS) to quantify contributions of lipophilicity (logP), polar surface area, and steric bulk to bioactivity .

Q. How can in vitro and in vivo pharmacokinetic studies of this compound be designed to minimize interspecies variability?

- Methodology : For in vitro studies, use human hepatocyte stability assays and Caco-2 permeability models. For in vivo, employ cassette dosing in rodents (n ≥ 6/group) with serial blood sampling. Normalize doses to body surface area and compare AUC, Cmax, and t₁/₂ across species. Include allometric scaling to predict human pharmacokinetics .

- Ethical Compliance : Follow NIH guidelines for animal welfare (e.g., IACUC protocols) and report housing conditions, diet, and anesthesia methods .

Q. What approaches are recommended for resolving conflicting hypotheses about the toxicity mechanisms of this compound?

- Methodology : Perform transcriptomic (RNA-seq) and proteomic (TMT labeling) profiling of treated cells to identify dysregulated pathways (e.g., oxidative stress, apoptosis). Validate via CRISPR knockouts or pharmacological inhibitors. Use in silico toxicity prediction tools (e.g., ProTox-II) to prioritize experimental validation .

- Contradiction Resolution : Replicate studies in isogenic cell lines (e.g., wild-type vs. Nrf2-knockout) to isolate mechanistic contributors .

Q. How can researchers investigate the synergistic effects of this compound with existing therapeutics?

- Methodology : Design combination index (CI) assays using the Chou-Talalay method. Test fixed-ratio combinations (e.g., 1:1 to 4:1) in viability assays. Analyze synergy via CompuSyn software. Include single-agent controls and validate in 3D spheroid or patient-derived xenograft (PDX) models .

- Statistical Reporting : Use Bland-Altman plots to assess inter-assay variability and report 95% confidence intervals for CI values .

Q. What methodologies are critical for assessing the stability of this compound under physiological conditions?

- Methodology : Conduct forced degradation studies (pH 1–10 buffers, 37°C) and monitor via LC-UV/MS. Identify degradation products (e.g., oxidation, hydrolysis) and quantify kinetics (Arrhenius plots for temperature dependence). Validate stability in simulated gastric/intestinal fluids and plasma .

- Data Standardization : Adopt ICH Q1A guidelines for photostability (ICH Q1B) and report degradation thresholds (e.g., <10% over 24 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.